molecular formula C15H23ClN4O2S B7898078 tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate

tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate

Cat. No.: B7898078
M. Wt: 358.9 g/mol
InChI Key: HLHSUNRJBZGOOA-UHFFFAOYSA-N
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Description

tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrimidine ring with a chloro and methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Introduction of the chloro and methylthio groups: These substituents can be introduced via halogenation and thiolation reactions, respectively.

    Formation of the piperidine ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.

    Attachment of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate
  • tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate

Uniqueness

tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate is unique due to the presence of the chloro substituent on the pyrimidine ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)17-10-6-5-7-20(9-10)12-8-11(16)18-13(19-12)23-4/h8,10H,5-7,9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHSUNRJBZGOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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